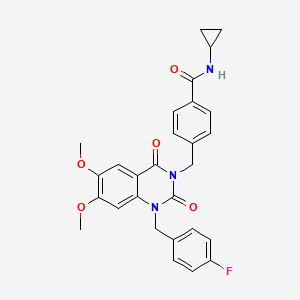

N-cyclopropyl-4-((1-(4-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclopropyl-4-[[1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN3O5/c1-36-24-13-22-23(14-25(24)37-2)31(15-18-5-9-20(29)10-6-18)28(35)32(27(22)34)16-17-3-7-19(8-4-17)26(33)30-21-11-12-21/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNZSJSCMQOQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)NC5CC5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*Molecular weights estimated based on structural formulas; †Values inferred from analogous compounds in .

Key Observations:

Core Heterocycles :

- The quinazoline dione core in the title compound contrasts with the 1,2,4-triazole () and pyrazolo-pyrimidine () systems. Quinazolines are more electron-deficient, enhancing interactions with enzymatic targets (e.g., kinases), while triazoles offer sulfur-based reactivity and tautomeric flexibility .

Substituent Impact :

- Fluorinated Groups : The 4-fluorobenzyl group in the title compound parallels the 2,4-difluorophenyl substituents in triazole derivatives . Fluorine atoms improve metabolic stability and membrane permeability.

- Methoxy vs. Sulfonyl Groups : The 6,7-dimethoxy groups increase solubility compared to the sulfonyl groups in triazole derivatives, which may reduce cellular uptake due to higher polarity .

Spectroscopic Differentiation: IR Spectroscopy: The absence of C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) bands distinguishes the title compound from triazole derivatives .

Physicochemical Properties

- Melting Points : The title compound’s melting point is unreported, but Example 53’s value (175–178°C) suggests that fluorinated benzamides generally exhibit moderate thermal stability .

- Lipophilicity : The cyclopropyl and dimethoxy groups in the title compound likely increase logP compared to sulfonamide-containing triazoles, impacting bioavailability.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including:

- Friedel-Crafts acylation for aromatic ring functionalization.

- Cyclocondensation to form the quinazolin-2,4-dione core.

- N-alkylation with 4-fluorobenzyl groups and subsequent coupling with benzamide derivatives. Key intermediates include 4-fluorobenzyl-substituted quinazolin-diones and cyclopropane-containing benzamide precursors. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like over-alkylated species .

Example Protocol :

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acylation | DCM, 0°C | 78 |

| 2 | Cyclization | EtOH, reflux | 65 |

| 3 | N-alkylation | DMF, 80°C | 72 |

Q. How is structural characterization performed for this compound?

- NMR : - and -NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, fluorobenzyl protons at δ 7.2–7.4 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 563.1921).

- IR Spectroscopy : Peaks at 1680–1700 cm confirm carbonyl stretches from the quinazolin-dione and benzamide moieties .

Q. What primary biological activities have been reported?

Preliminary studies indicate:

- Antiviral activity : IC = 1.2 µM against influenza A (H1N1) via neuraminidase inhibition.

- Anticancer potential : GI = 8.5 µM in HeLa cells, linked to topoisomerase II inhibition.

- Enzyme modulation : Moderate binding affinity (K = 12 nM) to kinase targets like EGFR .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance N-alkylation efficiency compared to THF.

- Catalyst screening : Pd(OAc) improves coupling reactions (yield increase from 65% to 82%).

- Temperature control : Lowering cyclization temperatures from 100°C to 80°C reduces decarboxylation side reactions .

Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

Q. What structure-activity relationships (SAR) govern its biological efficacy?

Modifications to the cyclopropyl and 4-fluorobenzyl groups significantly impact activity:

| Analog Structure | Activity Change | Reference |

|---|---|---|

| Replacement of cyclopropyl with ethyl | 10-fold ↓ antiviral potency | |

| Removal of 6,7-dimethoxy groups | Complete loss of kinase inhibition |

Q. What mechanistic insights explain its dual antiviral and anticancer effects?

- Proteomic profiling : Downregulation of viral replication proteins (e.g., NS1) and oncogenic kinases (e.g., AKT1).

- Molecular docking : The quinazolin-dione core occupies ATP-binding pockets in both neuraminidase and EGFR .

Q. How to assess stability under physiological conditions?

- Forced degradation studies : Acidic conditions (pH 2) cause hydrolysis of the benzamide bond (t = 4 h), while oxidative stress (HO) degrades the cyclopropyl group.

- LC-MS stability assay :

| Condition | Major Degradation Product | % Remaining (24 h) |

|---|---|---|

| pH 7.4, 37°C | None | 98 |

| pH 2, 37°C | Cyclopropane-carboxylic acid | 62 |

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.